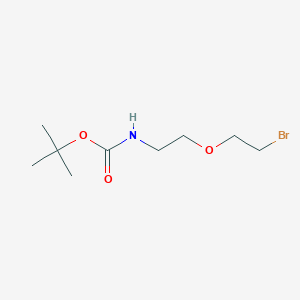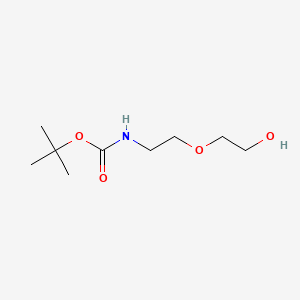
SDZ285-428
描述
SDZ285-428,也称为NVP-VID-400,是一种化学化合物,它作为酶CYP51的抑制剂。该酶在固醇的生物合成中起着至关重要的作用,而固醇是各种生物体细胞膜的重要组成部分。This compound已显示出对寄生虫克氏锥虫和布氏锥虫的显着抑制效果,分别导致美洲锥虫病和非洲昏睡病 .
科学研究应用
SDZ285-428 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究 CYP51 的抑制及其对固醇生物合成的影响。
生物学: 该化合物用于研究涉及 CYP51 的生物途径及其在细胞膜完整性中的作用。
医学: this compound正在探索其在治疗锥虫病和非洲昏睡病等寄生虫感染的潜在治疗应用。
作用机制
SDZ285-428 通过抑制参与固醇生物合成的酶 CYP51 来发挥其作用。通过与 CYP51 的活性位点结合,该化合物阻止酶催化其正常反应,导致固醇生物合成中断。这种破坏影响了细胞膜的完整性,最终抑制了靶生物的生长和存活 .
生化分析
Biochemical Properties
SDZ285-428 plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is known to interact with cytochrome P450 enzymes, including CYP51 and CYP24A1 . The inhibition of CYP51 by this compound affects the biosynthesis of sterols, which are essential components of cell membranes . Additionally, the inhibition of CYP24A1 impacts the metabolism of vitamin D, influencing calcium homeostasis and bone health . These interactions highlight the compound’s significance in modulating biochemical pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of Trypanosoma cruzi and Trypanosoma brucei, parasites responsible for Chagas disease and African sleeping sickness, respectively . The compound’s inhibitory action on CYP51 disrupts the synthesis of ergosterol, a vital component of the parasite’s cell membrane, leading to cell death . Furthermore, this compound enhances apoptosis in colorectal cancer cells when combined with vitamin D treatment, indicating its potential as an adjuvant in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cytochrome P450 enzymes. By inhibiting CYP51, this compound disrupts the biosynthesis of sterols, leading to impaired cell membrane integrity and function . The compound also inhibits CYP24A1, which regulates the catabolism of active vitamin D metabolites . This inhibition results in increased levels of active vitamin D, enhancing its biological effects on calcium homeostasis and bone health . These molecular interactions underscore the compound’s multifaceted role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C in powder form . Its solubility in solvents such as DMSO, water, and ethanol is limited, necessitating the use of fresh solvents for optimal results . Long-term studies have shown that this compound maintains its inhibitory effects on CYP51 and CYP24A1 over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound effectively inhibits CYP51 and CYP24A1 at low concentrations, leading to significant biochemical and cellular changes . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. By inhibiting CYP51, the compound disrupts the biosynthesis of sterols, affecting cell membrane integrity and function . Additionally, the inhibition of CYP24A1 alters the metabolism of vitamin D, leading to increased levels of active vitamin D metabolites . These metabolic interactions underscore the compound’s role in modulating key biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target enzymes . Once inside the cell, this compound interacts with cytochrome P450 enzymes, inhibiting their activity and modulating biochemical pathways . These transport and distribution mechanisms are essential for the compound’s efficacy in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization allows this compound to effectively inhibit CYP51 and CYP24A1, modulating key biochemical pathways . Additionally, the compound’s interactions with transporters and binding proteins may further influence its subcellular distribution and activity .
准备方法
SDZ285-428的合成涉及多个步骤,从制备核心结构开始,然后引入特定的官能团。合成路线通常包括:
核心结构的形成: 这涉及在受控条件下反应适当的起始材料以形成联苯核心。
官能团的引入: 通过亲核取代或缩合等反应引入特定的官能团,例如咪唑环。
化学反应分析
SDZ285-428会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰官能团,潜在地改变化合物的活性。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂或亲电试剂。形成的主要产物取决于所使用的特定反应条件和试剂。
相似化合物的比较
SDZ285-428 在其对 CYP51 的特异性抑制方面是独一无二的。类似的化合物包括:
酮康唑: 另一种用作抗真菌剂的 CYP51 抑制剂。
伊曲康唑: 一种广泛使用的抗真菌药,也靶向 CYP51。
氟康唑: 另一种抑制 CYP51 但具有不同化学结构的抗真菌剂。
与这些化合物相比,this compound 已显示出对某些寄生生物更高的特异性和效力,使其成为寄生虫学研究中宝贵的工具 .
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHNSSGZEIVGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



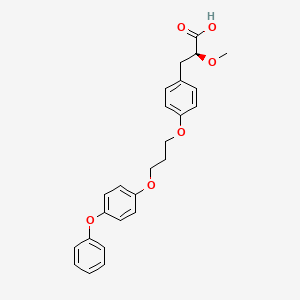
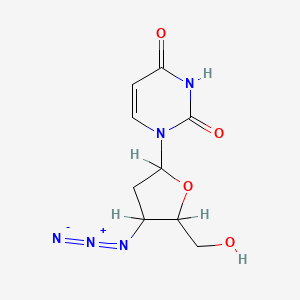
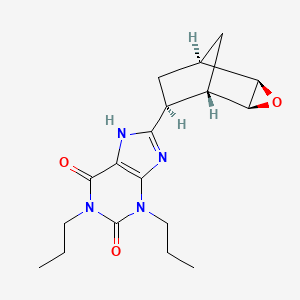

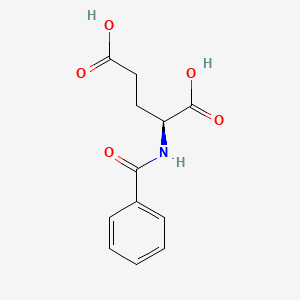
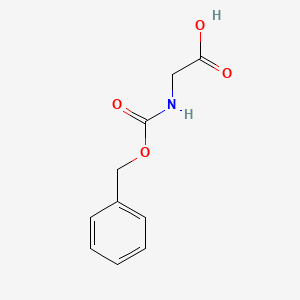
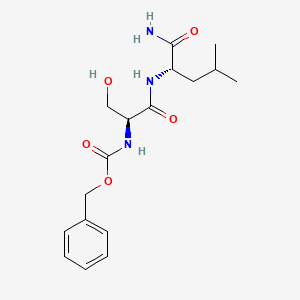
![3-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676986.png)
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)
